(2-Aminobenzothiazol-6-yl)acetic acid
Overview
Description
(2-Aminobenzothiazol-6-yl)acetic acid is a heterocyclic organic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial, antioxidant, and anticancer properties .
Mode of Action
It’s suggested that similar compounds may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways due to their antimicrobial, antioxidant, and anticancer properties .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, antioxidant, and anticancer effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzothiazol-6-yl)acetic acid typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot multicomponent reactions and solvent-free conditions are preferred to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: (2-Aminobenzothiazol-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .
Scientific Research Applications
(2-Aminobenzothiazol-6-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the acetic acid moiety.
6-Methyl-2-aminobenzothiazole: Similar structure with a methyl group at the 6-position instead of the acetic acid group.
2-Amino-6-chlorobenzothiazole: Contains a chlorine atom at the 6-position instead of the acetic acid group.
Uniqueness: (2-Aminobenzothiazol-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWREWFNNXLTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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